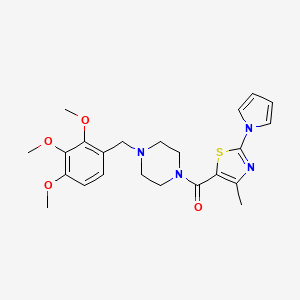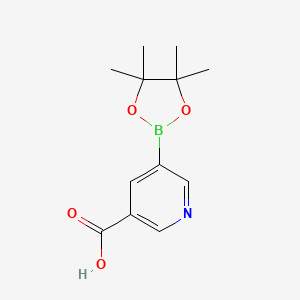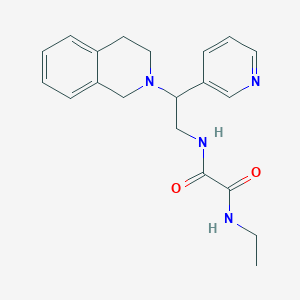![molecular formula C15H13ClFNO2S B2982058 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034287-61-9](/img/structure/B2982058.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule featuring a thienopyridine core with chloro, fluoro, and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorothiophene and 3-fluoro-4-methoxybenzaldehyde.
Formation of Thienopyridine Core: The thienopyridine core can be constructed via a cyclization reaction involving 2-chlorothiophene and an appropriate amine under acidic conditions.
Substitution Reactions:
Final Steps: The final product is purified using column chromatography and characterized by NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Formation of various substituted thienopyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Receptor Interaction: Binds to receptors, modulating their activity and downstream signaling pathways.
Chemical Reactivity: Undergoes specific chemical reactions that lead to the formation of active species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanol
- (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)ethanone
Uniqueness
- Structural Features : The combination of chloro, fluoro, and methoxy groups on the thienopyridine core is unique, providing distinct chemical and biological properties.
- Reactivity : The specific arrangement of functional groups allows for unique reactivity patterns not seen in similar compounds.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2S/c1-20-12-3-2-9(6-11(12)17)15(19)18-5-4-13-10(8-18)7-14(16)21-13/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOVFOIGICSMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C=C(S3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

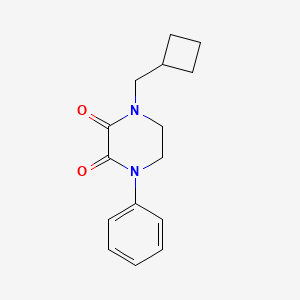
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2981977.png)
![Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B2981979.png)
![(2Z)-2-[(4-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2981980.png)
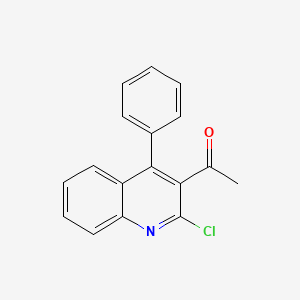
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981982.png)
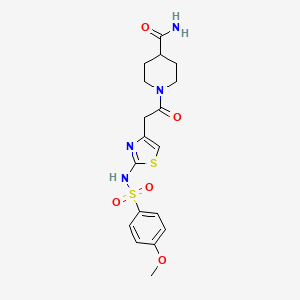
![(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981988.png)
![3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2981989.png)
